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Compound of Interest

Compound Name: 2-(Prop-1-en-1-yl)oxetane
CAS No.: 124315-97-5
Cat. No.: B14298632

Get Quote

Introduction & Core Identity

2-(Prop-1-en-1-yl)oxetane is a four-membered cyclic ether featuring a propenyl (-CH=CH-
CHs) substituent at the 2-position. As a member of the 2-alkenyloxetane family, it bridges the
gap between stable chemical building blocks and highly reactive intermediates. Its utility stems
from the interplay between the significant ring strain of the oxetane core (~106 kJ/mol) and the

modifiable reactivity of the exocyclic alkene.

Chemical Identity
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Property Data

IUPAC Name 2-(Prop-1-en-1-yl)oxetane
Molecular Formula CeH100

Molecular Weight 98.14 g/mol

Core Motif Strained cyclic ether (Oxetane)
Functional Group Allylic ether system (Vinyl oxetane)

o One stereocenter at C2; exists as (R) and (S)
Chirality .
enantiomers

Alk G . E (trans) or Z (cis) isomers possible at the
ene Geometr
Y propenyl side chain

Structural Analysis & Physical Properties
Conformational Geometry

Unlike the planar cyclobutane ring, the oxetane ring adopts a puckered conformation to
minimize torsional strain and eclipsing interactions.

e Puckering Angle: Approximately 8.7° in unsubstituted oxetane, potentially increasing with C2
substitution due to steric repulsion from the propenyl group.

e Bond Angles: The C—-O-C angle is compressed (~92°), significantly deviating from the ideal
tetrahedral angle (109.5°). This compression exposes the oxygen lone pairs, enhancing
Lewis basicity compared to acyclic ethers or larger rings like THF.

Electronic Properties

The proximity of the vinyl group to the oxygen atom (separated by the C2 methine) allows for
specific electronic interactions:

¢ Inductive Effect: The oxygen atom exerts an electron-withdrawing inductive effect on the
vinyl group.

o Orbital Alignment: In specific conformations, the
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orbital can align with the

system of the alkene, facilitating ring-opening reactions under nucleophilic or acid-catalyzed
conditions.

Synthesis Strategies

The synthesis of 2-(Prop-1-en-1-yl)oxetane is primarily achieved through photochemical
cycloadditions or intramolecular etherification.

The Paterno-Biichi Reaction (Photochemical Route)

The most direct and atom-economic route involves the [2+2] photocycloaddition of an aldehyde
and an alkene.

o Reagents: Crotonaldehyde (But-2-enal) + Ethene (Ethylene).
e Mechanism:
o Excitation: UV irradiation excites the carbonyl (Crotonaldehyde) to a singlet (

) or triplet (
) state (
).

o Attack: The excited carbonyl oxygen attacks the alkene (Ethene), forming a 1,4-biradical
intermediate.

o Cyclization: Intersystem crossing (if triplet) and radical recombination close the ring to
form the oxetane.

o Regioselectivity: The stability of the intermediate biradical dictates the regiochemistry. For 2-
substituted oxetanes, the oxygen typically bonds to the less substituted carbon of the alkene
if the alkene is asymmetric; however, with ethene, the substitution comes from the aldehyde.

Intramolecular Williamson Etherification

A non-photochemical approach involves the cyclization of a homoallylic alcohol derivative.
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e Precursor: 1-LeavingGroup-hex-4-en-2-ol (e.g., 1-tosyloxy-hex-4-en-2-ol).
e Base: NaH or KOtBu.
e Process: Deprotonation of the alcohol followed by intramolecular

displacement of the leaving group.

Crotonaldehyde
(But-2-enal) hv (UV)
\ Excited State [2+2] Cycloaddition o | 14-Biradical

/ (n -> pi*) | Intermediate Ring Closure
Ethene

(Ethylene) Intramolecular SN2

,,,,,,,,,,,,,,,,,,,,, Homoallylic Alcohol
Base (NaH) > (Leaving Group at C1)

Click to download full resolution via product page

Figure 1: Synthesis pathways for 2-(Prop-1-en-1-yl)oxetane via Paterno-Buchi reaction (solid)
and Williamson etherification (dashed).

Reactivity Profile

The reactivity of 2-(Prop-1-en-1-yl)oxetane is dominated by two orthogonal functionalities: the
strained ether ring and the alkene side chain.

Cationic Ring-Opening Polymerization (CROP)
Oxetanes are excellent monomers for CROP due to their high basicity and ring strain.
« Initiators: Lewis acids (

), Alkyl triflates (Methyl triflate), or Brgnsted acids.

e Mechanism:
o Initiation: Electrophilic attack on the oxetane oxygen forms a cyclic oxonium ion.

o Propagation: A second monomer attacks the
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-carbon of the oxonium species, opening the ring and regenerating the active chain end.
o Result: Polyether backbone with pendant propenyl groups.

» Utility: The pendant double bonds remain intact, allowing for post-polymerization crosslinking
(e.g., via thiol-ene click chemistry) to create functional hydrogels or resins.

Propagation (+ Monomer)

Coordination 2-(Prop-L-en-1-yljoxetane Initiation _ | Cyclic Oxonium lon Termination/Workup Polyether with
p Y "] (Active Species) g Pendant Propenyl Groups

Click to download full resolution via product page

Figure 2: Cationic Ring-Opening Polymerization (CROP) mechanism.

Ring Expansion & Rearrangement

Vinyl oxetanes are known to undergo ring expansion reactions catalyzed by transition metals or
Lewis acids.

o Isomerization: Can rearrange to form dihydrofurans or tetrahydrooxepines depending on the
catalyst and conditions.

e Mechanism: Often proceeds via ionization of the C—O bond assisted by the vinyl group
(allylic cation formation) followed by ring closure at the distal carbon of the alkene.

Reaction with Arynes (Diels-Alder Cascade)

Recent literature highlights the reactivity of vinyl oxetanes with arynes (benzyne derivatives).
o Pathway:

o [4+2] Cycloaddition: The vinyl oxetane acts as a diene (involving the C—C bond of the ring
and the vinyl group) or undergoes a stepwise nucleophilic attack/cyclization.

o Ring Opening: The strained intermediate opens to aromatize, often yielding functionalized
phenanthrenes or benzocyclooctenes.
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« Significance: This provides a transition-metal-free route to complex polycyclic aromatic
hydrocarbons.[1]

Applications
Advanced Polymer Materials

The primary application of 2-(Prop-1-en-1-yl)oxetane lies in materials science as a functional

monomer.

e Cationic UV Curing: Used in photo-curable coatings where the oxetane ring cures via
cationic mechanism (insensitive to oxygen inhibition unlike radical acrylate curing), while the
propenyl group modifies

or allows secondary dual-cure mechanisms.

o Solid Polymer Electrolytes: Polyoxetanes are studied as matrices for lithium-ion conduction;
the side chain can be modified to enhance salt solubility.

Synthetic Intermediate

o Medicinal Chemistry: While the propenyl oxetane itself is reactive, the oxetane ring is a
bioisostere for gem-dimethyl or carbonyl groups. This molecule serves as a precursor to
more complex, stable oxetane scaffolds.

e Ligand Synthesis: Ring opening with phosphines or amines yields functionalized ligands for
asymmetric catalysis.

Experimental Protocols
Protocol A: General Paterno-Biichi Synthesis Condition

Note: This reaction requires a photochemical reactor.

e Reagents: Dissolve Crotonaldehyde (1.0 equiv) in degassed acetonitrile or benzene.
Saturate the solution with Ethene gas (excess).

e Irradiation: Irradiate the solution using a high-pressure mercury lamp (

nm, Pyrex filter) at 0-5 °C.
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e Monitoring: Monitor consumption of aldehyde by TLC or GC-MS.

o Workup: Evaporate solvent carefully (product is volatile). Purify via vacuum distillation or
flash chromatography on silica gel (treated with 1%

to prevent acid-catalyzed ring opening).

Protocol B: Cationic Polymerization

e Setup: Flame-dry a Schlenk flask under argon.

Loading: Add 2-(Prop-1-en-1-yl)oxetane (10 mmol) and dry dichloromethane (5 mL).

Initiation: Add

(0.1 mmol) at -78 °C.

Reaction: Allow to warm to 0 °C and stir for 4—12 hours.

Termination: Quench with ammoniacal methanol. Precipitate polymer in cold hexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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